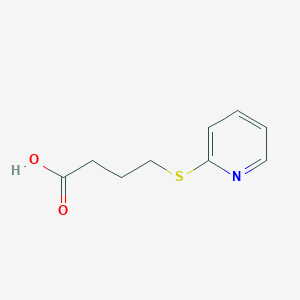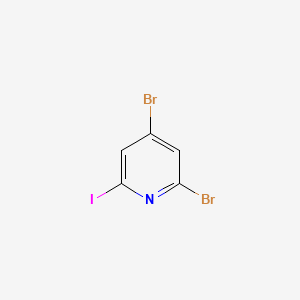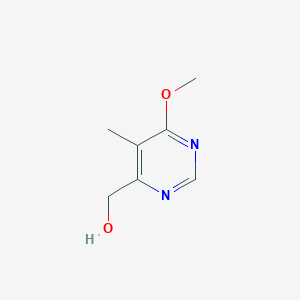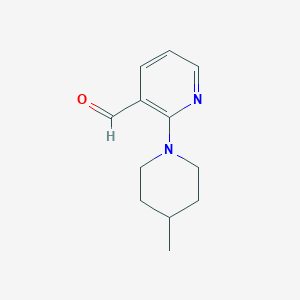
4-(Pyridin-2-ylthio)butanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Pyridin-2-ylthio)butanoic acid is an organic compound that features a pyridine ring attached to a butanoic acid moiety via a sulfur atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Pyridin-2-ylthio)butanoic acid typically involves the reaction of pyridine-2-thiol with butanoic acid derivatives. One common method is the nucleophilic substitution reaction where pyridine-2-thiol reacts with a butanoic acid halide under basic conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation of the thiol group .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, is often considered in industrial settings .
Análisis De Reacciones Químicas
Types of Reactions
4-(Pyridin-2-ylthio)butanoic acid can undergo various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The pyridine ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic reagents like bromine or nitric acid can be used for substitution reactions on the pyridine ring.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Butanol derivatives.
Substitution: Brominated or nitrated pyridine derivatives.
Aplicaciones Científicas De Investigación
4-(Pyridin-2-ylthio)butanoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties
Mecanismo De Acción
The mechanism of action of 4-(Pyridin-2-ylthio)butanoic acid involves its interaction with specific molecular targets. The sulfur atom in the compound can form strong interactions with metal ions, which may inhibit the activity of metalloenzymes. Additionally, the pyridine ring can interact with various biological receptors, modulating their activity and leading to therapeutic effects .
Comparación Con Compuestos Similares
Similar Compounds
4-(Pyridin-2-yl)butanoic acid: Lacks the sulfur atom, which may result in different reactivity and biological activity.
4-(2-Thienyl)butanoic acid: Contains a thiophene ring instead of a pyridine ring, leading to different electronic properties and reactivity.
Uniqueness
4-(Pyridin-2-ylthio)butanoic acid is unique due to the presence of both a pyridine ring and a sulfur atom. This combination allows for diverse chemical reactivity and potential biological activity, making it a valuable compound in various research fields .
Propiedades
Fórmula molecular |
C9H11NO2S |
|---|---|
Peso molecular |
197.26 g/mol |
Nombre IUPAC |
4-pyridin-2-ylsulfanylbutanoic acid |
InChI |
InChI=1S/C9H11NO2S/c11-9(12)5-3-7-13-8-4-1-2-6-10-8/h1-2,4,6H,3,5,7H2,(H,11,12) |
Clave InChI |
JFORGGPLCFNQQX-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=NC(=C1)SCCCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-Cyclopentyl-1H-pyrazolo[3,4-b]pyrazin-3-amine](/img/structure/B11785135.png)
![N-Allyl-2-cyclopropyl-5H-pyrrolo[2,3-b]pyrazine-7-carboxamide](/img/structure/B11785136.png)

![5-Methylthieno[2,3-B]pyridine-2-carboxylic acid](/img/structure/B11785151.png)




![2-Chlorobenzo[d]oxazol-4-amine](/img/structure/B11785176.png)
![5-(2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)-1H-imidazole](/img/structure/B11785191.png)


![Methyl 2-(2-hydroxy-1H-benzo[d]imidazol-5-yl)acetate](/img/structure/B11785203.png)

